1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Overview
Description
1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH . It is also known by its IUPAC name 1,2,3,4-tetrahydrophthalazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride consists of a tetrahydrophthalazine ring, which is a bicyclic structure containing a phthalazine moiety (a nitrogen-containing heterocycle) that has been reduced (i.e., hydrogenated) on one side .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrophthalazine Dihydrochloride appears as a white to brown solid . It has a molecular weight of 207.1 . The compound’s theoretical density is 1.838, and it has a refractive index of 1.749 . The boiling point is 470.9 °C at 760 mmHg, and the flash point is 238.6 °C .Scientific Research Applications
Synthesis and Chemical Properties
1,2,3,4-Tetrahydrophthalazine derivatives are significant in pharmaceutical research. Zhang et al. (2018) developed regiocontrolled and stereoselective syntheses for these derivatives using radical cyclizations. This method produces high yields and is useful for generating phthalazines and pyrazolo dione derivatives, demonstrating the synthetic versatility of tetrahydrophthalazine (Zhang et al., 2018).
Marosvölgyi-Haskó et al. (2011) explored the synthesis of tetrahydrophthalazine and phthalamide derivatives through palladium-catalyzed carbonylation of iodoarenes. Their work highlighted the use of carbon monoxide and hydrazine derivatives in creating these compounds, which are relevant in various chemical syntheses (Marosvölgyi-Haskó et al., 2011).
Pharmacological and Biological Research
Smolyar et al. (2001) discussed the pharmacological properties of tetrahydro-carbolines, which share structural similarities with tetrahydrophthalazines. They noted the synthesis of these compounds and their use in creating biologically active substances, indicating the potential pharmacological applications of similar structures (Smolyar et al., 2001).
Kaim (2002) studied the coordination chemistry of 1,2,4,5-tetrazines, which are related to tetrahydrophthalazines. The research highlighted their use in electron and charge transfer phenomena, making them valuable in the development of supramolecular materials (Kaim, 2002).
Advanced Material Science
Devaraj et al. (2008) applied bioorthogonal tetrazine cycloadditions to live cell labeling, demonstrating the practical use of tetrazine-based reactions in biological contexts. This suggests potential applications of tetrahydrophthalazine derivatives in similar areas (Devaraj et al., 2008).
Nickerl et al. (2015) utilized a tetrazine-functionalized zirconium MOF as an optical sensor for detecting oxidizing gases. The incorporation of tetrazine units, related to tetrahydrophthalazines, in such frameworks, indicates potential applications in sensing technologies (Nickerl et al., 2015).
properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIECCMDXTICMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrophthalazine Dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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